molecular formula C16H16FNO B5325408 N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide

Cat. No. B5325408
M. Wt: 257.30 g/mol
InChI Key: OOFNJSAUROYDJC-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide, also known as FMA, is an organic compound with the molecular formula C16H16FNO. It is a white crystalline solid that is soluble in organic solvents. FMA has gained significant attention in scientific research due to its potential as a pharmacological agent.

Mechanism of Action

The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide is not yet fully understood. However, it is believed to work by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for producing prostaglandins that cause inflammation and pain. This compound has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have analgesic, anti-inflammatory, anticonvulsant, and antidepressant effects in animal studies. It has also been found to have sedative and muscle relaxant effects. This compound has been shown to decrease the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It also has a high degree of selectivity for the COX enzyme, which makes it a potentially safer alternative to traditional NSAIDs. However, this compound has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet known.

Future Directions

There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential as an anticonvulsant agent. Another area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are also needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide involves the reaction of 5-fluoro-2-methylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form this compound.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide has been studied for its potential as an analgesic and anti-inflammatory agent. It has been found to have similar effects to nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. This compound has also been studied for its potential as an anticonvulsant and antidepressant agent.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-5-3-4-6-13(11)9-16(19)18-15-10-14(17)8-7-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFNJSAUROYDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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